N-(4-acetylphenyl)-1-azepanecarbothioamide
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Overview
Description
N-(4-acetylphenyl)-1-azepanecarbothioamide, also known as APAT, is a thioamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. APAT has been shown to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-acetylphenyl)-1-azepanecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(4-acetylphenyl)-1-azepanecarbothioamide also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, N-(4-acetylphenyl)-1-azepanecarbothioamide has been found to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-1-azepanecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-1-azepanecarbothioamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-acetylphenyl)-1-azepanecarbothioamide has also been found to inhibit the growth of Candida albicans by disrupting the integrity of the fungal cell membrane. In addition, N-(4-acetylphenyl)-1-azepanecarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-acetylphenyl)-1-azepanecarbothioamide is its broad range of biological activities, which makes it a versatile compound for studying various disease models. N-(4-acetylphenyl)-1-azepanecarbothioamide has been found to exhibit anti-inflammatory, antifungal, and anticancer properties, making it a promising therapeutic agent for several diseases. However, one limitation of N-(4-acetylphenyl)-1-azepanecarbothioamide is its potential toxicity, which requires careful evaluation in preclinical and clinical studies.
Future Directions
Several future directions for N-(4-acetylphenyl)-1-azepanecarbothioamide research can be identified. One potential area of investigation is the development of N-(4-acetylphenyl)-1-azepanecarbothioamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another potential area of research is the evaluation of N-(4-acetylphenyl)-1-azepanecarbothioamide in animal models of disease, such as inflammatory bowel disease and cancer. Furthermore, the mechanism of action of N-(4-acetylphenyl)-1-azepanecarbothioamide requires further investigation to fully understand its therapeutic potential. Finally, the development of novel drug delivery systems for N-(4-acetylphenyl)-1-azepanecarbothioamide could enhance its efficacy and reduce toxicity.
Synthesis Methods
N-(4-acetylphenyl)-1-azepanecarbothioamide can be synthesized via a multi-step process involving the condensation of 4-acetylphenylhydrazine with 1-bromobutane, followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained through the reaction of the intermediate with thioacetamide and hydrochloric acid. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
N-(4-acetylphenyl)-1-azepanecarbothioamide has been the focus of several scientific studies due to its potential as a therapeutic agent. In vitro studies have shown that N-(4-acetylphenyl)-1-azepanecarbothioamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(4-acetylphenyl)-1-azepanecarbothioamide has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In addition, N-(4-acetylphenyl)-1-azepanecarbothioamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-acetylphenyl)azepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-12(18)13-6-8-14(9-7-13)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKFIIJTYUXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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